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molecular formula C6H4N2O B1248351 Oxazolo[4,5-b]pyridine CAS No. 273-97-2

Oxazolo[4,5-b]pyridine

Cat. No. B1248351
M. Wt: 120.11 g/mol
InChI Key: QNNHQVPFZIFNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662849B2

Procedure details

A mixture of 2-amino-3-hydroxypyridine (25 g, 227 mmol), triethylorthoformate (75 mL) and p-toluenesulfonic acid (61 mg) was heated at 140° C. for 8 h. Excess triethylorthoformate was removed under vacuum. The product was crystallized from ethyl acetate to yield 22.5 g of oxazolo[4,5-b]pyridine.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:9](OC(OCC)OCC)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[O:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[N:1]=[CH:9]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
61 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess triethylorthoformate was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The product was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O1C=NC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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